(R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid
Overview
Description
(R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid is an organic compound with significant applications in scientific research and industry. This compound features an amino group and an aminomethyl group attached to a phenyl ring, making it a valuable building block in organic synthesis.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler precursors. One common method involves the reaction of this compound with appropriate reagents to introduce the desired functional groups.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can be introduced at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methods. Biology: In biological research, the compound is used to study protein interactions and enzyme activities. It can also serve as a building block for peptide synthesis. Medicine: Industry: It is used in the production of polymers, coatings, and other industrial materials.
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets by binding to specific receptor sites, thereby initiating a series of biochemical reactions .
Biochemical Pathways
It is possible that this compound could influence the phenylpropanoid pathway, which is involved in the biosynthesis of various phenolic compounds .
Pharmacokinetics
Given its structural similarity to other phenolic compounds, it is likely to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Some studies suggest that similar compounds may have antioxidant and anticancer activities .
Comparison with Similar Compounds
3-Amino-2-(aminomethyl)propanoic Acid: Similar structure but with a different arrangement of functional groups.
4-(Aminomethyl)benzoic Acid: Contains a carboxylic acid group instead of a propanoic acid group.
Uniqueness: (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid is unique due to its specific stereochemistry and functional group arrangement, which influence its reactivity and applications.
This comprehensive overview highlights the importance and versatility of this compound in various fields. Its unique properties and applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
(2R)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVNKFUEUXUWDV-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426934 | |
Record name | (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217662-97-9 | |
Record name | (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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